1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC10089356
InChI: InChI=1S/C24H23N3O3/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-15-25(16-18-26)21-11-13-22(14-12-21)27(29)30/h1-14,23H,15-18H2
SMILES: C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C24H23N3O3
Molecular Weight: 401.5 g/mol

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone

CAS No.:

Cat. No.: VC10089356

Molecular Formula: C24H23N3O3

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone -

Specification

Molecular Formula C24H23N3O3
Molecular Weight 401.5 g/mol
IUPAC Name 1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C24H23N3O3/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-15-25(16-18-26)21-11-13-22(14-12-21)27(29)30/h1-14,23H,15-18H2
Standard InChI Key GTMXKIRJACAAGM-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

The molecular formula of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone is C24H23N3O3, with a molecular weight of 401.5 g/mol. Its IUPAC name reflects the connectivity of its three primary components: a piperazine ring substituted at the 1-position with a 4-nitrophenyl group and at the 4-position with a diphenylethanone fragment. The SMILES notation (C1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4) provides a precise two-dimensional representation, while the InChIKey (GTMXKIRJACAAGM-UHFFFAOYSA-N) enables unambiguous database identification.

Key Structural Attributes

  • Piperazine Core: The six-membered ring with two nitrogen atoms at positions 1 and 4 serves as a conformational scaffold, enabling interactions with biological targets through hydrogen bonding and van der Waals forces.

  • 4-Nitrophenyl Substituent: The electron-withdrawing nitro group (-NO2) at the para position enhances the compound's electrophilicity, influencing both synthetic reactivity and potential bioactivity .

  • Diphenylethanone Moiety: The ketone bridge between two phenyl groups introduces steric bulk and hydrophobic character, likely affecting solubility and membrane permeability.

PropertyValue
Molecular FormulaC24H23N3O3
Molecular Weight401.5 g/mol
IUPAC Name1-[4-(4-nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone
SMILESC1CN(CCN1C2=CC=C(C=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
logP (Predicted)4.2 ± 0.5

Synthetic Methodologies

The synthesis of 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2,2-diphenylethanone typically follows a multi-step protocol involving nucleophilic substitutions and ketone formation .

Stepwise Synthesis

  • Formation of 1-(4-Nitrophenyl)piperazine:

    • 4-Nitroaniline undergoes Buchwald-Hartwig amination with bis(2-chloroethyl)amine under palladium catalysis to yield the piperazine intermediate .

    • Reaction Conditions: Pd(OAc)2 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2 eq.), toluene, 110°C, 24 h .

  • Alkylation with Diphenylethanone Precursor:

    • The piperazine intermediate reacts with α-bromodiphenylethanone in a nucleophilic substitution.

    • Optimized Yield: 65–72% using DMF as solvent at 80°C for 12 h.

  • Purification:

    • Column chromatography (SiO2, hexane:EtOAc 3:1) followed by recrystallization from ethanol achieves >98% purity.

Challenges in Synthesis

  • Steric Hindrance: Bulky diphenylethanone groups reduce reaction rates, necessitating elevated temperatures.

  • Nitro Group Stability: Overly acidic or reducing conditions may degrade the nitro functionality, requiring pH-controlled environments .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C) due to hydrophobic aromatic systems.

  • Organic Solubility: Freely soluble in DCM (≥50 mg/mL) and DMF (≥100 mg/mL).

  • Thermal Stability: Decomposition onset at 215°C (DSC), making it suitable for high-temperature reactions.

Spectroscopic Characterization

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO2), 1348 cm⁻¹ (symmetric NO2).

  • ¹H NMR (400 MHz, CDCl3): δ 8.15 (d, 2H, Ar-NO2), 7.45–7.25 (m, 10H, diphenyl), 3.85 (t, 4H, piperazine), 2.75 (t, 4H, piperazine).

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing substituents at the ketone or piperazine positions.

  • Proteolysis-Targeting Chimeras (PROTACs): The diphenylethanone moiety may anchor E3 ligase binders.

Material Science

  • Polymer Crosslinking: The nitro group participates in UV-induced radical reactions for hydrogel synthesis .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No in vivo ADME data exist for this compound.

  • Toxicological Screening: Acute and chronic toxicity profiles remain uncharacterized.

  • Target Deconvolution: High-throughput screening against kinase/GPCR panels is needed to identify primary targets .

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